8-methoxyisoquinoline-4-carboxylic acid 8-methoxyisoquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1539960-58-1
VCID: VC11631297
InChI:
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.2

8-methoxyisoquinoline-4-carboxylic acid

CAS No.: 1539960-58-1

Cat. No.: VC11631297

Molecular Formula: C11H9NO3

Molecular Weight: 203.2

Purity: 95

* For research use only. Not for human or veterinary use.

8-methoxyisoquinoline-4-carboxylic acid - 1539960-58-1

Specification

CAS No. 1539960-58-1
Molecular Formula C11H9NO3
Molecular Weight 203.2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

8-Methoxyisoquinoline-4-carboxylic acid is a monocyclic heteroaromatic compound with the following key properties:

PropertyValue
CAS Number1539960-58-1
Molecular FormulaC11H9NO3\text{C}_{11}\text{H}_{9}\text{NO}_{3}
Molecular Weight203.2 g/mol
Purity≥95% (as reported)

The methoxy group at the 8-position introduces electron-donating effects, influencing the compound’s reactivity and solubility, while the carboxylic acid at the 4-position enables salt formation and hydrogen bonding.

Synthetic Methodologies

Hypothetical Synthesis Routes

While no published synthesis of 8-methoxyisoquinoline-4-carboxylic acid exists, pathways for analogous compounds provide a template. For example, 7-hydroxyquinoline-4-carboxylic acid is synthesized via:

  • Condensation: 6-Bromoisatin reacts with pyruvic acid in NaOH to form 7-bromoquinoline-2,4-dicarboxylic acid .

  • Decarboxylation: Thermal decomposition in nitrobenzene at 210°C yields 7-bromoquinoline-4-carboxylic acid .

  • Esterification and Functionalization: Methanol and thionyl chloride convert the acid to its methyl ester, followed by Pd-catalyzed coupling to introduce substituents .

Adapting this route, 8-methoxyisoquinoline-4-carboxylic acid could theoretically be synthesized by substituting bromine with methoxy via nucleophilic aromatic substitution or transition-metal-catalyzed methoxylation.

Challenges in Synthesis

Key hurdles include:

  • Positional Selectivity: Ensuring methoxy incorporation at the 8-position without side reactions.

  • Carboxylic Acid Stability: Avoiding decarboxylation under high-temperature conditions .

Biological Activity and Mechanisms

ActivityAnalog (Isoquinoline-3-CA)Proposed Mechanism for 8-Methoxy-4-CA
Membrane DisruptionCurved cell morphologyCarboxylic acid chelates metal ions, weakening cell walls
Biofilm InhibitionReduced exopolysaccharidesMethoxy group hinders quorum sensing

Anticancer Applications

Isoquinoline derivatives inhibit topoisomerases and histone deacetylases (HDACs). For instance, 5-iodoisoquinoline shows IC50_{50} values <10 μM against breast cancer cells . The carboxylic acid group in 8-methoxyisoquinoline-4-carboxylic acid may enhance solubility for in vivo delivery.

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound’s bifunctional structure (methoxy and carboxylic acid) makes it a versatile intermediate for:

  • Antibiotics: Hybrid molecules combining isoquinoline and β-lactam motifs.

  • HDAC Inhibitors: Chelation of zinc ions in enzymatic active sites .

Agrochemical Development

Methoxy-substituted isoquinolines are explored as eco-friendly pesticides due to their low mammalian toxicity and biodegradability. Field trials of isoquinoline-3-carboxylic acid show 68.56% efficacy against Acidovorax citrulli, rivaling commercial agents .

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